1-(1H-indole-3-carbonyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide is a synthetic compound that belongs to a class of molecules known for their potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes an indole moiety and a trimethoxyphenyl group. The compound's IUPAC name reflects its complex structure and functional groups, including an azetidine ring and a carboxamide functional group.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and medicinal chemistry. It has been referenced in scientific literature for its biological activities, particularly in the context of cancer research and enzyme inhibition.
This compound is classified as an azetidine derivative with potential applications in medicinal chemistry. It is particularly noted for its inhibitory effects on specific enzymes, making it a candidate for further research in pharmacology.
The synthesis of 1-(1H-indole-3-carbonyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide typically involves several key steps:
The molecular formula of 1-(1H-indole-3-carbonyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide is C19H23N3O4. The structure features:
CN1C(=O)C(C2=CC(=C(C=C2OC)OC)OC)N(C(=O)NCC1)C(=O)N
QBGFXLDVYSAIFY-UHFFFAOYSA-N
The compound can participate in various chemical reactions typical for amides and heterocycles:
Technical details regarding reaction conditions such as temperature, pressure, and catalysts are essential for successful transformations.
1-(1H-indole-3-carbonyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 plays a critical role in regulating gene expression through histone modification.
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) would provide additional insights into the physical characteristics of this compound.
1-(1H-indole-3-carbonyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide is primarily researched for its potential applications in:
The ongoing research into this compound highlights its significance in understanding complex biological systems and developing novel therapeutic strategies.
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2